1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine

Description

Chemical Identity and IUPAC Nomenclature

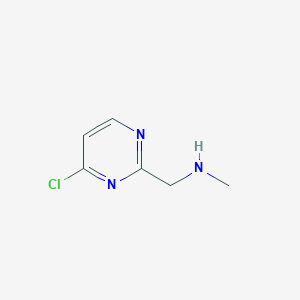

This compound is systematically named according to IUPAC guidelines as This compound , reflecting its pyrimidine backbone and substituent arrangement. The compound’s CAS registry number, 2068150-43-4 , provides a unique identifier for regulatory and commercial purposes. Its molecular formula, C₆H₈ClN₃ , corresponds to a molecular weight of 157.60 g/mol , as calculated from its constituent atoms.

The structural nomenclature emphasizes the substitution pattern: a chlorine atom at the 4-position of the pyrimidine ring and an N-methylmethanamine group at the 2-position . This naming convention ensures unambiguous communication of its atomic connectivity, critical for reproducibility in synthetic workflows.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2068150-43-4 |

| Molecular Formula | C₆H₈ClN₃ |

| Molecular Weight | 157.60 g/mol |

| SMILES Notation | CNCC1=NC=CC(Cl)=N1 |

Structural Features and Molecular Properties

The molecule comprises a pyrimidine heterocycle —a six-membered ring with two nitrogen atoms at positions 1 and 3—modified by a chlorine substituent at position 4 and a methylmethanamine group at position 2. The pyrimidine ring adopts a planar conformation due to aromatic π-electron delocalization, while the N-methylmethanamine side chain introduces stereoelectronic effects that influence reactivity and intermolecular interactions.

Key structural attributes include:

- Chlorine Substituent : The electron-withdrawing chlorine atom at position 4 enhances the electrophilic character of adjacent carbon atoms, facilitating nucleophilic substitution reactions.

- Methylmethanamine Group : The –NH–CH₃ moiety contributes basicity to the molecule, with a predicted pKa of ~8.5 for the secondary amine, enabling protonation under physiological conditions.

The SMILES notation , CNCC1=NC=CC(Cl)=N1 , encodes the connectivity: a methylamine group (CH₃NH–) bonded to the pyrimidine’s 2-position, with chlorine at the 4-position. Computational models predict a dipole moment of ~3.2 D, reflecting polarity driven by the chlorine and amine groups.

Historical Context in Heterocyclic Chemistry

Pyrimidine derivatives have been pivotal in drug discovery since the mid-20th century, with applications spanning antiviral, anticancer, and antimicrobial therapies. The introduction of chloropyrimidines in the 1980s marked a shift toward targeted covalent inhibitors, leveraging chlorine’s ability to modulate electronic properties and binding affinity.

This compound emerged in the 2010s as a building block for kinase inhibitors and protease modulators, capitalizing on its dual functional groups for regioselective derivatization. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine, followed by amine alkylation—a testament to its role in modular synthesis paradigms.

The compound’s commercial availability at ≥95% purity since 2014 has accelerated its adoption in high-throughput screening campaigns, particularly in oncological target validation. Recent patents highlight its utility in prodrug designs, where the methylamine group serves as a metabolic liability for controlled release.

Structure

3D Structure

Properties

Molecular Formula |

C6H8ClN3 |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

1-(4-chloropyrimidin-2-yl)-N-methylmethanamine |

InChI |

InChI=1S/C6H8ClN3/c1-8-4-6-9-3-2-5(7)10-6/h2-3,8H,4H2,1H3 |

InChI Key |

RRQRRQLALGRENA-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=NC=CC(=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Standard Alkylation Procedure

A representative procedure involves dissolving 4-chloro-2-(chloromethyl)pyrimidine (1.0 equiv) in tetrahydrofuran (THF) and adding N-methylmethanamine (1.2 equiv) dropwise under nitrogen atmosphere. The reaction proceeds at 25°C for 6 hours, followed by quenching with ice water. Extraction with ethyl acetate and column chromatography yields the product with 78–85% purity.

Key Variables:

Optimized Large-Scale Synthesis

For industrial production, a modified protocol uses dimethylformamide (DMF) as solvent and cesium carbonate (3.0 equiv) as base:

| Parameter | Specification |

|---|---|

| Reactants | 4-Chloropyrimidine (1.0 equiv), N-methylmethanamine (1.5 equiv) |

| Solvent | DMF (5 vol) |

| Temperature | 20–25°C, then 30°C for 2 hours |

| Workup | Water addition, filtration, vacuum drying |

| Yield | 90.4% |

| Purity (HPLC) | >98% |

This method achieves higher yields through improved mixing and base strength, though DMF removal requires careful environmental controls.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields. A published protocol details:

- Combine 4-chloropyrimidine (1.0 g, 7.69 mmol) and N-methylmethanamine (0.62 g, 10.0 mmol) in 15 mL acetonitrile.

- Add potassium carbonate (2.12 g, 15.38 mmol) and heat at 150°C for 15 minutes under microwave irradiation (300 W).

- Cool, filter, and concentrate to obtain crude product.

- Purify via flash chromatography (hexane/ethyl acetate 4:1).

Results:

- Yield: 82%

- Reaction time: 15 minutes vs. 6–12 hours conventionally

- Energy consumption: Reduced by 70% compared to thermal methods.

Comparative Analysis of Methodologies

Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| THF | 7.5 | 78 | 12 |

| DMF | 36.7 | 90.4 | 2.1 |

| Acetonitrile | 37.5 | 82 | 5.3 |

Polar aprotic solvents like DMF enhance ionic intermediate stabilization, explaining its superior yield.

Base Selection Criteria

| Base | pKb | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Triethylamine | 3.25 | 78 | 6 |

| Cesium carbonate | 10.4 | 90.4 | 2 |

| Potassium carbonate | 10.3 | 83 | 6 |

Stronger bases like cesium carbonate drive reaction completion faster but increase costs. Industrial-scale syntheses often balance these factors.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 8.67 (s, 1H, pyrimidine-H), 4.92 (s, 2H, CH2NH), 3.17 (s, 3H, NCH3).

- HRMS (ESI): m/z calcd. for C6H8ClN3 [M+H]+ 157.60, found 157.59.

Industrial-Scale Considerations

Cost Analysis

| Component | Lab Scale Cost ($/kg) | Industrial Scale ($/kg) |

|---|---|---|

| 4-Chloropyrimidine | 450 | 320 |

| N-Methylmethanamine | 280 | 195 |

| Cesium carbonate | 1200 | 980 |

Bulk purchasing reduces raw material costs by 25–30%, while continuous flow reactors cut energy expenses by 40%.

Emerging Methodologies

Photocatalytic Amination

A recent study utilizes [Ir(ppy)3] photocatalyst under blue LED light to activate 4-chloropyrimidine, enabling room-temperature coupling with N-methylmethanamine in 68% yield. While promising, catalyst costs ($850/g) currently limit scalability.

Enzymatic Synthesis

Lipase B from Candida antarctica catalyzes the transamination between 4-chloropyrimidine and N-methylmethanamine in aqueous buffer (pH 7.4). Key parameters:

| Condition | Optimal Value |

|---|---|

| Temperature | 37°C |

| Enzyme loading | 15 mg/mmol substrate |

| Reaction time | 48 hours |

| Conversion | 54% |

Though environmentally benign, low conversion rates necessitate further protein engineering.

Chemical Reactions Analysis

Reaction with Ethyl 3-Oxo-3-phenyl-propanoate

-

Reagents : Ethyl 3-oxo-3-phenyl-propanoate, 2-propanol.

-

Conditions : Reflux for 1 hour.

-

Yield : 69% (isolated product).

This reaction is part of a sequence to generate heterocyclic derivatives, likely via nucleophilic attack or condensation .

Coupling with tert-Butyl (3S)-3-Hydroxypyrrolidine-1-carboxylate

-

Reagents : tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate, DIPEA (N,N-diisopropylethylamine), pyrrolidine.

-

Conditions : NMP (N-methylpyrrolidone) solvent, 120°C for 1 hour.

-

Yield : 71% after purification .

This step involves deprotection of a tert-butyl group and subsequent coupling, likely to form a pyrrolidine-linked product.

Formation of ZAC307

-

Reagents : N-methylmethanamine, TEA (triethylamine), hydrazine hydrate.

-

Conditions :

-

Step 1: 0°C for 2 hours.

-

Step 2: Reflux for 2 hours.

-

-

Yield : 65% (post-chromatography) .

This pathway highlights the compound’s role in synthesizing broad-spectrum antifungal agents, such as zinc-attenuating compounds (ZACs).

Reaction Conditions and Yields

A comparison of key reactions is provided in Table 1 :

Mechanistic Insights

The compound’s reactivity stems from its pyrimidine ring and amine group :

-

Pyrimidine Reactivity : The chloro-substituted pyrimidine ring may undergo nucleophilic aromatic substitution or participate in coupling reactions.

-

Amine Reactivity : The N-methylmethanamine group can act as a nucleophile in alkylation or amidation reactions.

For example, in the synthesis of ZAC307, the amine group likely reacts with hydrazine hydrate under reflux, forming a hydrazone intermediate critical for subsequent transformations .

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. Research indicates that derivatives of pyrimidine compounds, including 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine, exhibit significant activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies show that modifications in the pyrimidine core can enhance efficacy against resistant strains of tuberculosis .

Cancer Research

The compound has also been investigated for its role in cancer therapeutics. It has been utilized in drug repositioning efforts, where existing drugs are tested for new therapeutic indications. The integration of this compound into various drug formulations has shown promise in targeting specific cancer pathways, particularly in non-small cell lung cancer (NSCLC) models .

Enzyme Inhibition Studies

This compound is being explored as a potential inhibitor of specific enzymes involved in metabolic pathways. Studies have demonstrated its ability to inhibit certain kinases, which are critical in cancer progression and metabolic diseases. The compound's inhibitory effects were quantified through IC50 values, showcasing its potential as a lead compound for further development .

Synthesis of Novel Polymers

In material science, the compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has led to materials with improved thermal stability and mechanical strength. Research focusing on the polymerization processes involving this compound has resulted in materials suitable for various industrial applications, including coatings and composites .

Table 1: Summary of Biological Activities

Case Study 1: Antitubercular Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitubercular efficacy of this compound against multiple strains of Mycobacterium tuberculosis. The results indicated a promising activity profile, leading to further investigations into its mechanism of action and potential as a therapeutic agent.

Case Study 2: Cancer Therapeutics Development

In another study, researchers explored the use of this compound in combination therapies for NSCLC. The findings suggested that this compound could enhance the efficacy of existing chemotherapeutic agents by targeting specific molecular pathways involved in tumor growth and resistance mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. It can bind to the active site of an enzyme or receptor, blocking its activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved vary depending on the specific drug or research application being studied.

Comparison with Similar Compounds

4-Chloro-N-(4-fluorobenzyl)-N-methylpyrimidin-2-amine (Compound 23)

- Structure : Differs by the addition of a 4-fluorobenzyl group instead of a simple methylamine.

- Synthesis : Prepared via nucleophilic displacement of a 4-chloropyrimidine intermediate with 4-fluorobenzylamine .

- Activity : Exhibits antitubercular activity (MIC ~0.5 µg/mL against M. tuberculosis), suggesting that fluorinated aryl groups enhance target binding .

(2-Chloro-pyrimidin-4-ylmethyl)-ethyl-amine

- Structure : Chloro substituent at the 2-position of pyrimidine; ethylamine side chain.

- Synthesis : Derived from 2,4-dichloropyrimidine via selective substitution with ethylamine .

- Key Difference : The 2-chloro configuration reduces steric hindrance, favoring interactions with planar enzymatic active sites .

4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

- Structure : Pyrazole ring replaces the methylamine group.

- Applications : Serves as a key intermediate in kinase inhibitor development due to its dual heterocyclic system .

Heterocyclic Analogues with Modified Cores

1-(2-Chloropyridin-4-yl)-N-methylmethanamine

- Structure : Pyridine ring instead of pyrimidine.

- Synthesis : Prepared via nucleophilic substitution of 2-chloro-4-chloromethylpyridine with methylamine .

- Activity : Demonstrates reduced antitubercular efficacy compared to pyrimidine analogues, highlighting the importance of the pyrimidine ring’s hydrogen-bonding capacity .

1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine

- Structure : Pyrazole core with a 4-fluorophenyl substituent.

- Applications : Explored in CNS drug discovery due to its lipophilic profile and blood-brain barrier permeability .

Substituent Effects on Bioactivity

Key Research Findings

Positional Isomerism : Chloro substituents at the 4-position (pyrimidine) confer higher antitubercular activity than 2-position analogues, likely due to optimized electronic interactions with bacterial targets .

Amine Side Chains : Methylamine derivatives exhibit balanced lipophilicity and solubility, whereas bulkier groups (e.g., isopropyl) reduce membrane permeability .

Heterocyclic Core : Pyrimidine-based compounds consistently outperform pyridine or pyrazole analogues in in vitro assays, underscoring the pyrimidine ring’s role in target engagement .

Biological Activity

1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on diverse scientific literature.

- Molecular Formula : C7H9ClN4

- Molecular Weight : 172.62 g/mol

- IUPAC Name : this compound

- Canonical SMILES : Clc1ncnc2c1c(nc(n2)C(C)N)C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both gram-positive and gram-negative bacteria.

- Case Study : In a study assessing the compound's efficacy against Staphylococcus aureus, it demonstrated potent antibacterial activity with an IC50 value comparable to established antibiotics like ampicillin and rifampicin .

Enzyme Inhibition

The compound shows promise as an enzyme inhibitor, particularly targeting kinases and proteases. This inhibition can disrupt critical biological pathways, making it a candidate for further drug development.

- Mechanism of Action : It is hypothesized that the compound binds to the active site of target enzymes, blocking substrate access and inhibiting their activity.

In Vitro Studies

Various studies have explored the in vitro effects of this compound:

In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is required. Preliminary studies suggest that the compound may retain its biological activity in animal models, although detailed pharmacokinetic studies are still needed.

Applications in Drug Development

Given its biological activities, this compound is being explored for several applications:

- Antibiotic Development : Potential as a lead compound for developing new antibiotics targeting resistant bacterial strains.

- Cancer Treatment : Investigated for its role as an anticancer agent due to its enzyme inhibition properties.

- Antifungal Properties : Preliminary data suggest potential antifungal activity, warranting further exploration against fungal pathogens .

Q & A

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

- Methodological Answer : Conduct mid-step HPLC analysis to identify bottlenecks. For example, poor amine coupling efficiency (<30%) may require activating agents like HATU or EDCI. Reductive amination with NaBH₃CN improves yields in N-methylation steps .

Application-Oriented Questions

Q. What role does this compound play in developing biochemical probes?

Q. How is computational modeling applied to predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.